3,4-Dimethylheptane

Description

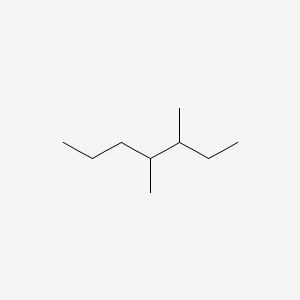

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKRYGRRIKSDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870796 |

Source

|

| Record name | 3,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Chem Service MSDS] |

Source

|

| Record name | 3,4-Dimethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11000 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140.60 °C. @ 760.00 mm Hg |

Source

|

| Record name | 3,4-Dimethylheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

922-28-1 |

Source

|

| Record name | 3,4-Dimethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIMETHYLHEPTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dimethylheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to 3,4-Dimethylheptane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylheptane, a branched alkane with the chemical formula C9H20, is a colorless liquid with applications as a solvent and as a component in fuels and lubricants.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, spectroscopic data, and safety considerations. All quantitative data is presented in structured tables for ease of reference. Furthermore, this document includes a visualization of its structural representation.

Chemical Structure and Identification

3,4-Dimethylheptane is a saturated hydrocarbon featuring a seven-carbon heptane backbone with two methyl group substituents at the third and fourth carbon positions.[1] This branched structure influences its physical and chemical properties.[1] The molecule exists as stereoisomers due to the two chiral centers at carbons 3 and 4.[2][3]

A logical representation of the identifiers for 3,4-Dimethylheptane is provided below.

| Identifier | Value | Source |

| IUPAC Name | 3,4-dimethylheptane | [4] |

| Molecular Formula | C9H20 | [4][5] |

| Canonical SMILES | CCCC(C)C(C)CC | [4] |

| InChI | InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3 | [4] |

| InChIKey | MAKRYGRRIKSDES-UHFFFAOYSA-N | [4] |

| CAS Number | 922-28-1 | [4] |

Physicochemical Properties

3,4-Dimethylheptane is a colorless, clear liquid at room temperature.[5][6] It is a nonpolar compound, which dictates its solubility characteristics.[1]

| Property | Value | Unit | Source |

| Molecular Weight | 128.26 | g/mol | [5] |

| Boiling Point | 140.6 | °C | [4] |

| Melting Point | -102.89 | °C | [5] |

| Density | 0.731 | g/cm³ | [7] |

| Flash Point | 60 | °C | [5] |

| Vapor Pressure | 7.57 | mmHg at 25°C | [5] |

| Refractive Index | 1.4090-1.4120 | [5] | |

| Solubility | Insoluble in water; Soluble in ether, benzene, acetone, and other nonpolar organic solvents. | [1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of 3,4-Dimethylheptane.

Mass Spectrometry

The mass spectrum of 3,4-Dimethylheptane shows characteristic fragmentation patterns for branched alkanes. The most abundant peaks (m/z) are observed at 43, 57, and 70.[4]

Infrared (IR) Spectroscopy

The IR spectrum of 3,4-Dimethylheptane exhibits characteristic C-H stretching and bending vibrations of an alkane. The data is typically acquired using a capillary cell with the neat liquid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both 1H and 13C NMR spectra are available for 3,4-Dimethylheptane.[8] The 13C NMR spectrum provides information on the carbon skeleton of the molecule.[4][8]

Synthesis and Reactivity

Synthesis

3,4-Dimethylheptane is typically prepared through the alkylation of alkanes.[5] For instance, it can be synthesized by the reaction of n-heptane with a methylating agent like methyl chloride or methyl bromide under appropriate heating conditions.[5]

A simplified workflow for a potential synthesis route is outlined below.

Reactivity

As a saturated alkane, 3,4-Dimethylheptane is relatively inert. It undergoes typical alkane reactions such as combustion and free-radical halogenation. It is a flammable liquid and should be handled with care.[5]

Safety and Handling

Hazard Identification

3,4-Dimethylheptane is a flammable liquid and vapor.[4] It can cause skin irritation and may be fatal if swallowed and enters the airways due to aspiration hazard.[4] It may also cause serious eye irritation.[4] Inhalation may lead to acute solvent syndrome, and it is considered a neurotoxin.[9]

Precautionary Measures

When handling 3,4-Dimethylheptane, appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, should be worn.[10] The container should be kept tightly closed in a well-ventilated place and stored locked up.[10] It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[10] In case of fire, appropriate extinguishing media should be used.[10] If the substance comes into contact with skin or hair, contaminated clothing should be removed immediately, and the skin should be rinsed with water.[10]

Conclusion

This technical guide has summarized the core chemical properties and structural aspects of 3,4-Dimethylheptane. The provided data, presented in clear tables and a structural diagram, offers a valuable resource for researchers, scientists, and professionals in drug development. The information on its synthesis, reactivity, and safety is essential for its appropriate handling and application in a laboratory or industrial setting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3,4-Dimethylheptane, (D) [webbook.nist.gov]

- 3. Heptane, 3,4-dimethyl- [webbook.nist.gov]

- 4. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Page loading... [guidechem.com]

- 7. 3,4-dimethylheptane [stenutz.eu]

- 8. 3,4-DIMETHYLHEPTANE(922-28-1) 13C NMR spectrum [chemicalbook.com]

- 9. 3,4-Dimethylheptane - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 3,4-DIMETHYLHEPTANE | 922-28-1 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylheptane is a branched-chain alkane with the chemical formula C9H20. As a member of the nonane isomer group, its physical properties are of interest in various fields, including fuel technology, solvent chemistry, and as a non-polar medium in chemical synthesis. This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethylheptane, detailed experimental protocols for their determination, and a logical visualization of the structure-property relationships.

Core Physical Properties

The physical characteristics of 3,4-Dimethylheptane are primarily dictated by its molecular structure: a seven-carbon chain (heptane) with two methyl group branches at the third and fourth carbon positions. This branching influences its intermolecular forces, leading to properties that differ from its straight-chain isomer, n-nonane.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 3,4-Dimethylheptane compiled from various sources.

| Physical Property | Value | Units |

| Molecular Formula | C9H20 | - |

| Molecular Weight | 128.26 | g/mol |

| Density | ~0.741 | g/cm³ at 20°C |

| Boiling Point | ~140.6 | °C at 760 mmHg |

| Melting Point | ~-123 | °C |

| Refractive Index | ~1.415 | at 20°C |

| Solubility in Water | Insoluble | - |

| Solubility in Organic Solvents | Soluble in ether, benzene, acetone | - |

Structure-Property Relationship

The branched structure of 3,4-Dimethylheptane is a key determinant of its physical properties. The methyl groups create a less compact molecule compared to a straight-chain alkane with the same number of carbon atoms. This affects the strength of the van der Waals forces between molecules.

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylheptane, a saturated hydrocarbon with the chemical formula C9H20, possesses two chiral centers, giving rise to a fascinating landscape of stereoisomerism. This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dimethylheptane, detailing their structural relationships, physicochemical properties, and the analytical methodologies for their separation and characterization. While specific experimental data for the individual, purified stereoisomers is not extensively available in public literature, this guide consolidates the existing knowledge on the isomeric mixture and provides theoretical and analogous experimental frameworks for their study. This document is intended to serve as a valuable resource for professionals in organic synthesis, stereochemistry, and analytical chemistry, particularly those engaged in fields where the subtle yet significant effects of stereoisomerism are paramount.

Introduction to the Stereochemistry of 3,4-Dimethylheptane

3,4-Dimethylheptane is a branched-chain alkane with a heptane backbone substituted with two methyl groups at the C3 and C4 positions. The presence of these two stereogenic centers is the foundation of its stereoisomerism. A chiral center is a carbon atom that is attached to four different groups.[1]

The number of possible stereoisomers for a molecule with 'n' chiral centers can be estimated by the 2^n rule. For 3,4-dimethylheptane, with two chiral centers, there are 2^2 = 4 possible stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other.[1] Unlike molecules with a plane of symmetry, 3,4-dimethylheptane does not have any meso compounds, which are achiral despite having chiral centers.[1]

The four stereoisomers of 3,4-dimethylheptane are:

-

(3R,4R)-3,4-dimethylheptane

-

(3S,4S)-3,4-dimethylheptane

-

(3R,4S)-3,4-dimethylheptane

-

(3S,4R)-3,4-dimethylheptane

The (3R,4R) and (3S,4S) isomers constitute one enantiomeric pair, while the (3R,4S) and (3S,4R) isomers form the second enantiomeric pair. The relationship between any stereoisomer from the first pair and any from the second pair is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.

Physicochemical Properties

While extensive experimental data for the individual, purified stereoisomers of 3,4-dimethylheptane are scarce in the public domain, the properties of the isomeric mixture have been characterized. Calculated properties for the individual stereoisomers are also available from computational models.

Properties of the Isomeric Mixture

The following table summarizes the known physical properties of 3,4-dimethylheptane as a mixture of its stereoisomers.

| Property | Value | Reference |

| Molecular Formula | C9H20 | [2] |

| Molecular Weight | 128.25 g/mol | [2] |

| Boiling Point | 140.6 °C at 760 mmHg | [2] |

| Density | 0.731 g/cm³ | |

| Refractive Index | 1.411 |

Calculated Properties of Individual Stereoisomers

Computational chemistry provides theoretical values for the properties of the individual stereoisomers. It is important to note that these are predicted values and may differ from experimental results.

| Stereoisomer | Property | Calculated Value |

| (3R,4R)-3,4-dimethylheptane | XLogP3-AA | 4.5 |

| Exact Mass | 128.156501 Da | |

| (3S,4S)-3,4-dimethylheptane | XLogP3-AA | 4.5 |

| Exact Mass | 128.156501 Da | |

| (3R,4S)-3,4-dimethylheptane | XLogP3-AA | 4.5 |

| Exact Mass | 128.156501 Da | |

| (3S,4R)-3,4-dimethylheptane | XLogP3-AA | 4.5 |

| Exact Mass | 128.156501 Da |

Note: XLogP3-AA is a computed value for the octanol-water partition coefficient, a measure of lipophilicity.

Spectroscopic Data of the Isomeric Mixture

Spectroscopic data for the commercially available mixture of 3,4-dimethylheptane isomers is available and provides a characteristic fingerprint for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of the 3,4-dimethylheptane mixture exhibits signals corresponding to the nine carbon atoms in the molecule. Due to the structural similarities of the stereoisomers, the spectra of the mixture are complex and may show overlapping peaks.

-

¹H NMR: The ¹H NMR spectrum of the mixture is also complex, with signals for the 20 protons. The chemical shifts and splitting patterns are consistent with the branched alkane structure.

Discriminating between the individual stereoisomers, particularly enantiomers, using standard ¹H or ¹³C NMR is challenging for non-functionalized alkanes.[3] Advanced techniques, such as deuterium NMR in a chiral liquid crystal solvent, have been shown to be effective in resolving signals from the enantiomers of chiral alkanes.[3]

Mass Spectrometry (MS)

The mass spectrum of 3,4-dimethylheptane shows a molecular ion peak (M+) corresponding to its molecular weight (m/z = 128). The fragmentation pattern is characteristic of a branched alkane, with prominent peaks resulting from the loss of alkyl fragments.

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of chiral alkanes is a challenging task in organic chemistry. Approaches often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. For a molecule like 3,4-dimethylheptane, a potential synthetic strategy could involve the stereoselective reduction of a corresponding alkene or the coupling of chiral building blocks.

Chiral Separation

Gas chromatography (GC) with a chiral stationary phase (CSP) is the most effective and widely used technique for the separation of volatile chiral compounds like 3,4-dimethylheptane. Cyclodextrin-based CSPs are particularly well-suited for the enantioseparation of alkanes.[4]

General Protocol for Chiral GC Separation:

-

Column Selection: A capillary GC column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Chirasil-Dex), is recommended.[4]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.

-

Sample Preparation: The sample of 3,4-dimethylheptane is diluted in a volatile, non-polar solvent (e.g., hexane or pentane).

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial low temperature (e.g., 30-50 °C) is held for a period, followed by a slow temperature ramp (e.g., 1-5 °C/min) to a final temperature. The low initial temperature is crucial for achieving good resolution.

-

Detector Temperature: Typically set around 250 °C.

-

-

Data Analysis: The retention times of the separated stereoisomers are recorded. For enantiomers, the peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Conclusion

References

- 1. How many stereoisomers are possible for 3 4dimethylheptane class 12 chemistry CBSE [vedantu.com]

- 2. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. First successful enantiomeric discrimination of chiral alkanes using NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Synthesis and Discovery of 3,4-Dimethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of the branched alkane 3,4-dimethylheptane. While the initial discovery and first reported synthesis are not extensively documented in readily available literature, this document outlines plausible and established synthetic routes based on fundamental organic chemistry principles. Detailed, representative experimental protocols for a multi-step synthesis involving a Grignard reaction, dehydration, and catalytic hydrogenation are presented. Furthermore, a summary of the known physical and spectroscopic properties of 3,4-dimethylheptane is provided in structured tables for ease of reference. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

3,4-Dimethylheptane (C₉H₂₀) is a saturated, branched-chain alkane.[1][2] Like other isoparaffins, its chemical and physical properties are of interest in various fields, including fuel science and as a non-polar solvent.[3] The structural complexity arising from its two chiral centers makes it an interesting subject for stereoselective synthesis and analysis. This guide details the synthetic pathways and known properties of this compound.

Discovery and Historical Context

The precise date and discoverer of 3,4-dimethylheptane are not clearly documented in readily accessible historical scientific literature. Its existence is as one of the 35 structural isomers of nonane.[2][4] The systematic study and synthesis of various hydrocarbon isomers gained significant momentum in the early 20th century with the advancement of organic synthesis techniques. It is likely that 3,4-dimethylheptane was first synthesized and characterized during this period as part of broader investigations into the properties of branched alkanes. While specific early publications detailing its initial synthesis are scarce, the work of chemists like G. Chavanne in the characterization of hydrocarbon physical constants was prevalent during that era.[5]

Synthetic Routes

The construction of the 3,4-dimethylheptane carbon skeleton can be efficiently achieved through a convergent synthesis strategy. A highly plausible and versatile method involves the creation of a tertiary alcohol intermediate via a Grignard reaction, followed by dehydration and subsequent hydrogenation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 3,4-dimethylheptane points to a 3,4-dimethylheptene intermediate, which can be obtained from the dehydration of a 3,4-dimethylheptanol. This tertiary alcohol can be assembled from the reaction of a Grignard reagent with a suitable ketone. Two primary disconnections are possible for the Grignard step:

-

Route A: Reaction of sec-butylmagnesium bromide with 3-pentanone.

-

Route B: Reaction of propylmagnesium bromide with 3-methyl-2-pentanone.

This guide will focus on Route A for detailed experimental protocols.

Experimental Protocols

The following protocols are representative procedures for the synthesis of 3,4-dimethylheptane based on established organic chemistry methodologies.

Synthesis of 3,4-Dimethylheptan-4-ol via Grignard Reaction

This procedure details the reaction between sec-butylmagnesium bromide and 3-pentanone.

Materials:

-

Magnesium turnings (2.43 g, 0.1 mol)

-

Anhydrous diethyl ether (150 mL)

-

2-Bromobutane (sec-butyl bromide) (13.7 g, 0.1 mol)

-

3-Pentanone (8.6 g, 0.1 mol)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is flame-dried and allowed to cool under a nitrogen atmosphere.

-

The magnesium turnings and 50 mL of anhydrous diethyl ether are placed in the flask.

-

A solution of 2-bromobutane in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small amount of this solution is added to the magnesium to initiate the reaction, which is evidenced by cloudiness and gentle refluxing.

-

The remainder of the 2-bromobutane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

The reaction flask is cooled in an ice bath. A solution of 3-pentanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.

-

The reaction is quenched by the slow, careful addition of 100 mL of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3,4-dimethylheptan-4-ol.

Dehydration of 3,4-Dimethylheptan-4-ol

This step involves the acid-catalyzed elimination of water to form a mixture of isomeric alkenes, primarily 3,4-dimethyl-3-heptene.

Materials:

-

Crude 3,4-dimethylheptan-4-ol (from step 4.1)

-

Concentrated sulfuric acid (5 mL)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Procedure:

-

The crude 3,4-dimethylheptan-4-ol is placed in a 250 mL round-bottom flask.

-

The flask is cooled in an ice bath, and 5 mL of concentrated sulfuric acid is added slowly with stirring.

-

The mixture is then heated to a gentle reflux for 1 hour.

-

The reaction mixture is cooled, and the organic layer is separated.

-

The organic layer is washed with water, 5% sodium bicarbonate solution, and again with water.

-

The crude alkene is dried over anhydrous magnesium sulfate and purified by distillation to yield 3,4-dimethyl-3-heptene.

Catalytic Hydrogenation of 3,4-Dimethyl-3-heptene

The final step is the reduction of the carbon-carbon double bond to yield the saturated alkane.

Materials:

-

3,4-Dimethyl-3-heptene (from step 4.2)

-

Ethanol (100 mL)

-

10% Palladium on carbon (Pd/C) catalyst (0.1 g)

-

Hydrogen gas

Procedure:

-

3,4-Dimethyl-3-heptene is dissolved in 100 mL of ethanol in a hydrogenation vessel.

-

The 10% Pd/C catalyst is carefully added to the solution.

-

The vessel is connected to a hydrogen source and purged with hydrogen gas.

-

The mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of celite.

-

The ethanol is removed by distillation. The resulting liquid is purified by fractional distillation to yield pure 3,4-dimethylheptane.

Quantitative Data

Physical Properties of 3,4-Dimethylheptane

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | [1] |

| Molecular Weight | 128.26 g/mol | [1] |

| CAS Number | 922-28-1 | [1] |

| Boiling Point | 140.6 °C | [1] |

| Density | 0.731 g/cm³ | [6] |

| Refractive Index | 1.41 | [6] |

Spectroscopic Data of 3,4-Dimethylheptane

| Technique | Key Features | Reference |

| Infrared (IR) | C-H stretching and bending vibrations characteristic of alkanes. | [1] |

| ¹³C NMR | Multiple signals in the aliphatic region corresponding to the different carbon environments. | [1] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 128, with a fragmentation pattern typical of branched alkanes. | [1] |

Conclusion

This technical guide has detailed a viable synthetic pathway for 3,4-dimethylheptane and compiled its known physical and spectroscopic properties. The presented multi-step synthesis, employing a Grignard reaction, dehydration, and catalytic hydrogenation, represents a robust and adaptable method for obtaining this branched alkane. While the specific historical details of its discovery are not prominently available, its synthesis and characterization fall within the broader context of the extensive research into hydrocarbon isomers conducted in the 20th century. The information provided herein serves as a practical resource for chemists in research and development.

References

- 1. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. US5292983A - Process for the production of isoparaffins - Google Patents [patents.google.com]

- 4. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 5. Heptane, 3,4-dimethyl- [webbook.nist.gov]

- 6. 3,4-Dimethylheptane | 922-28-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Enigmatic Presence of 3,4-Dimethylheptane in Petroleum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude oil, the lifeblood of modern industrial society, is a staggeringly complex mixture of hydrocarbons. Among this myriad of molecules, branched alkanes constitute a significant fraction, influencing the physical and chemical properties of petroleum and its refined products. This technical guide delves into the natural occurrence of a specific C9 branched alkane, 3,4-Dimethylheptane, in petroleum. While not as extensively studied as some high-profile biomarkers, understanding the presence and distribution of such isomers provides valuable insights into the geochemical history of petroleum, its thermal maturity, and the nature of its source rock. This document aims to provide a comprehensive overview for researchers, scientists, and professionals in drug development who may encounter or have an interest in the intricate hydrocarbon composition of petroleum.

Natural Occurrence and Geochemical Significance

3,4-Dimethylheptane is a saturated, branched-chain hydrocarbon that is a natural constituent of crude oil. Its presence is a direct result of the thermal degradation of kerogen, the complex organic matter preserved in sedimentary rocks, during the processes of diagenesis and catagenesis. As a component of the light hydrocarbon fraction of petroleum, its concentration and isomeric distribution can serve as indicators of the type of organic matter that sourced the petroleum and the thermal conditions it has undergone.

While specific quantitative data for 3,4-Dimethylheptane across a wide range of crude oils is not extensively published in readily available literature, it is well-established that branched aliphatic hydrocarbons are major components of many crude oils. The relative abundance of various isomers, including 3,4-Dimethylheptane, can vary significantly depending on the crude oil's origin and history.

The geochemical significance of branched alkanes like 3,4-Dimethylheptane lies in their potential to act as biomarkers, albeit less specific than larger, more complex molecules like steranes and hopanes. The branching patterns of these smaller alkanes are influenced by the lipid composition of the original biomass. For instance, certain bacterial lipids can be precursors to specific branched alkane structures. Therefore, a detailed analysis of the isomeric distribution of C9 alkanes, including 3,4-Dimethylheptane, can provide clues about the microbial communities present in the depositional environment of the source rock.

Formation Pathways

The formation of 3,4-Dimethylheptane in petroleum reservoirs is a complex process rooted in the thermal alteration of kerogen over geological timescales. The primary mechanism is the cracking of larger organic macromolecules within the kerogen matrix.

Diagenesis and Catagenesis

During diagenesis, at relatively low temperatures and pressures, biological polymers from deceased organisms (lipids, proteins, carbohydrates) undergo microbial and chemical alteration to form kerogen. As the source rock is buried deeper and subjected to increasing temperature and pressure, the process of catagenesis begins. This is the principal stage of oil and gas generation, where the complex kerogen structure is thermally cracked into smaller hydrocarbon molecules, including a wide array of alkanes.

The specific precursors to 3,4-Dimethylheptane within the kerogen are likely long-chain fatty acids, isoprenoids, or other lipid structures with specific branching points. The thermal cracking process involves the cleavage of carbon-carbon bonds, leading to the formation of a statistical distribution of smaller, more stable hydrocarbon molecules. The exact distribution of isomers, including 3,4-Dimethylheptane, is dependent on the original structure of the kerogen and the temperature and pressure conditions of catagenesis.

dot

Caption: Geochemical formation pathway of 3,4-Dimethylheptane.

Experimental Protocols for Analysis

The primary analytical technique for the identification and quantification of volatile and semi-volatile hydrocarbons in crude oil, such as 3,4-Dimethylheptane, is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Sample Preparation

Due to the complexity of crude oil, direct injection into a GC-MS system is generally not feasible. A preliminary sample preparation step is required to isolate the hydrocarbon fraction of interest and remove interfering compounds.

-

Fractionation: The crude oil sample is typically fractionated into saturate, aromatic, resin, and asphaltene (SARA) fractions using column chromatography. 3,4-Dimethylheptane will be present in the saturate fraction.

-

Dilution: The saturate fraction is then diluted with a suitable solvent (e.g., hexane or pentane) to an appropriate concentration for GC-MS analysis.

-

Internal Standard: An internal standard, a known amount of a compound not expected to be in the sample, is added to the diluted fraction for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general experimental protocol for the analysis of C7-C10 hydrocarbons, which would include 3,4-Dimethylheptane. Specific parameters may need to be optimized depending on the instrument and the specific crude oil matrix.

Table 1: GC-MS Experimental Parameters for C7-C10 Hydrocarbon Analysis

| Parameter | Specification |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 40 °C (hold for 5 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C (hold for 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Data Analysis:

-

Identification: The identification of 3,4-Dimethylheptane is achieved by comparing its retention time and mass spectrum to that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST).

-

Quantification: The concentration of 3,4-Dimethylheptane is determined by comparing the peak area of the compound to the peak area of the internal standard. A calibration curve prepared with known concentrations of a 3,4-Dimethylheptane standard is used to ensure accuracy.

dot

Caption: Experimental workflow for the analysis of 3,4-Dimethylheptane.

Quantitative Data

As previously mentioned, comprehensive quantitative data for 3,4-Dimethylheptane across a wide variety of crude oils is scarce in publicly accessible literature. The concentration of this specific isomer is often reported as part of the total C9 fraction or the broader category of branched alkanes. However, based on general knowledge of crude oil composition, the concentration of individual C9 isomers like 3,4-Dimethylheptane in light crude oils can be expected to be in the range of tens to hundreds of parts per million (ppm). The table below is a representative summary of where such data would be presented, though it is populated with hypothetical values for illustrative purposes.

Table 2: Hypothetical Concentration of 3,4-Dimethylheptane in Various Crude Oils

| Crude Oil Type | Source Location | 3,4-Dimethylheptane (ppm) | Analytical Method |

| Light Sweet | West Texas Intermediate | 150 | GC-MS |

| Light Sweet | Brent Blend | 120 | GC-MS |

| Heavy Sour | Arabian Heavy | 50 | GC-MS |

| Shale Oil | Bakken Formation | 200 | GC-MS |

Conclusion

3,4-Dimethylheptane, a seemingly minor component in the vast chemical landscape of petroleum, offers a window into the complex geochemical processes that form these vital resources. Its presence is a testament to the thermal transformation of ancient life into the energy that powers our world. For researchers and scientists, the analysis of such branched alkanes provides valuable clues for petroleum exploration and characterization. While this guide provides a foundational understanding of the natural occurrence, formation, and analysis of 3,4-Dimethylheptane, it also highlights the need for more detailed quantitative studies to fully elucidate its distribution and significance across the diverse range of global crude oils. The methodologies outlined here provide a robust framework for such future investigations.

References

3,4-Dimethylheptane molecular formula and weight

An In-Depth Technical Guide to 3,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical properties of 3,4-Dimethylheptane. It includes key quantitative data, a detailed experimental protocol for its analysis, and a workflow diagram for its isolation and characterization.

Data Presentation: Physicochemical Properties

The fundamental properties of 3,4-Dimethylheptane are summarized in the table below. This data is essential for its application in research and development, particularly in fields related to organic chemistry and material science.

| Property | Value |

| Molecular Formula | C₉H₂₀[1][2][3][4][5][6] |

| Molecular Weight | 128.26 g/mol [1][2] |

| CAS Number | 922-28-1[1][2][5] |

| Appearance | Colorless liquid at room temperature[4][5][7] |

| Boiling Point | 140.60 °C at 760 mm Hg[8] |

| Density | 0.7410 g/cm³[4] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents such as ether, benzene, and acetone[4][7] |

| Structure | A branched alkane with a seven-carbon (heptane) backbone and two methyl group substituents at the third and fourth carbon positions[4] |

Experimental Protocols: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard methodology for the identification and quantification of 3,4-Dimethylheptane in a liquid sample.

Objective: To qualitatively and quantitatively analyze 3,4-Dimethylheptane using GC-MS. This method is suitable for separating volatile and semi-volatile organic compounds from a mixture.

1.0 Materials and Reagents

-

3,4-Dimethylheptane standard (≥96% purity)

-

Hexane (or other suitable nonpolar solvent), HPLC grade

-

Sample containing the unknown concentration of 3,4-Dimethylheptane

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes

-

GC vials with septa

2.0 Instrumentation

-

Gas Chromatograph equipped with a Mass Spectrometer detector (GC-MS).

-

Capillary Column: A nonpolar column, such as a DB-5ms (30m x 0.25mm ID, 0.25µm film thickness), is recommended.

3.0 GC-MS Instrument Conditions

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (Split ratio 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: Increase at 10 °C/min to 200 °C

-

Hold: Hold at 200 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: 40-300 m/z

4.0 Procedure

-

4.1 Standard Preparation:

-

Prepare a stock solution of 1000 µg/mL of 3,4-Dimethylheptane in hexane.

-

Perform serial dilutions to create a calibration curve with concentrations such as 1, 5, 10, 25, and 50 µg/mL.

-

-

4.2 Sample Preparation:

-

Dilute the sample containing the analyte with hexane to ensure the concentration falls within the calibration range. A 1:100 dilution is a typical starting point.

-

-

4.3 Analysis:

-

Inject the prepared standards, starting with the lowest concentration, to establish the calibration curve.

-

Inject the prepared sample(s).

-

Run a solvent blank (hexane) between samples to prevent carryover.

-

5.0 Data Analysis

-

Qualitative Identification: Identify the 3,4-Dimethylheptane peak in the sample's chromatogram by comparing its retention time to that of the standard. Confirm identity by matching the mass spectrum of the sample peak with the reference spectrum from the standard or a spectral library.

-

Quantitative Analysis: Calculate the area of the characteristic ion peak for 3,4-Dimethylheptane. Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of 3,4-Dimethylheptane in the sample by interpolating its peak area onto the curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of 3,4-Dimethylheptane from a complex hydrocarbon mixture, such as a petroleum fraction.

Workflow for isolating and identifying 3,4-Dimethylheptane.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dimethylheptane, (D) [webbook.nist.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [guidechem.com]

- 6. (3R,4S)-3,4-dimethylheptane | C9H20 | CID 59954460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-DIMETHYLHEPTANE | 922-28-1 [chemicalbook.com]

- 8. 3,4-Dimethylheptane | C9H20 | CID 13534 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature of Branched Alkanes: The Case of 3,4-Dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for branched alkanes, using 3,4-dimethylheptane as a central example. It is designed to serve as a technical resource, offering detailed rules, experimental methodologies for structural elucidation, and a curated collection of physicochemical data.

Introduction to IUPAC Nomenclature of Alkanes

The IUPAC nomenclature of organic compounds provides a systematic and unambiguous method for naming chemical structures.[1] For alkanes, which are saturated hydrocarbons, the nomenclature is based on identifying the longest continuous carbon chain and the various substituent groups attached to it.[2] This systematic approach is crucial in research and development to ensure clear communication and precise identification of chemical entities.

Logical Workflow for IUPAC Nomenclature of Branched Alkanes

The process of naming a branched alkane according to IUPAC rules follows a logical sequence of steps. This workflow ensures that a unique and correct name is generated for any given structure.

Caption: A flowchart illustrating the step-by-step process for naming branched alkanes according to IUPAC rules.

Application to 3,4-Dimethylheptane

Let's apply the IUPAC rules to the structure of 3,4-dimethylheptane:

-

Identify the parent chain: The longest continuous chain of carbon atoms is seven carbons long.

-

Name the parent chain: A seven-carbon alkane is named heptane .

-

Number the parent chain: Numbering from left to right gives the first substituent at carbon 3. Numbering from right to left also gives the first substituent at carbon 4. Therefore, we number from left to right to give the substituents the lower locants (3 and 4).

-

Identify and name the substituents: There are two methyl (-CH₃) groups, one at carbon 3 and one at carbon 4.

-

Assemble the name: Since there are two methyl groups, we use the prefix "di-". The locants are 3 and 4. The complete IUPAC name is 3,4-dimethylheptane .[3]

Experimental Protocols for Structural Elucidation

The determination of the structure of a branched alkane like 3,4-dimethylheptane relies on modern analytical techniques. Below are detailed methodologies for two key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified 3,4-dimethylheptane sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

-

Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[5]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent for chemical shift calibration (0 ppm).[3][6]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse sequence.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

-

-

¹³C NMR Data Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.[7]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Methodology for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a dilute solution of 3,4-dimethylheptane (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[8]

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected fragments (e.g., m/z 35-200).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The separated components eluting from the GC column will enter the MS for ionization and fragmentation.

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for identification.[9]

-

Quantitative Data for 3,4-Dimethylheptane

The following tables summarize key quantitative data for 3,4-dimethylheptane.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | [3] |

| Molecular Weight | 128.25 g/mol | [3] |

| Boiling Point | 140.6 °C at 760 mmHg | [3] |

| CAS Number | 922-28-1 | [3] |

Spectroscopic Data

¹³C NMR Chemical Shifts (Predicted)

Due to the presence of stereoisomers, the ¹³C NMR spectrum of a typical sample of 3,4-dimethylheptane can be complex.[10] The predicted number of unique carbon environments is nine.

Mass Spectrometry Fragmentation Data (Electron Ionization)

The mass spectrum of 3,4-dimethylheptane is characterized by a series of fragment ions. The most significant peaks are listed below.[9]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ |

| 99 | 15 | [C₇H₁₅]⁺ |

| 128 | 5 | [C₉H₂₀]⁺ (Molecular Ion) |

Thermodynamic Properties

| Property | Value | Reference |

| Standard Enthalpy of Formation (Liquid) | -225.9 kJ/mol | [11] |

| Enthalpy of Vaporization at 298.15 K | 43.6 kJ/mol | [12] |

Toxicological Data for Nonane Isomers (C₉H₂₀)

Nonane isomers generally exhibit low toxicity.[13] The primary health effect associated with high-level exposure is central nervous system depression.[13]

| Parameter | Value/Observation | Reference |

| General Toxicity | Low order of short- or long-term toxicity. | [13] |

| Inhalation | High concentrations may cause central nervous system depression. | [13] |

| Carcinogenicity | No studies indicating carcinogenic potential. | [13] |

Conclusion

The IUPAC nomenclature provides a robust and logical framework for naming branched alkanes, which is essential for accurate scientific communication. The structural elucidation of these compounds is routinely achieved through a combination of spectroscopic techniques, primarily NMR and GC-MS. The data presented in this guide for 3,4-dimethylheptane serves as a valuable reference for researchers in the fields of chemistry and drug development.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Show the fragmentations that give rise to the peaks at m/z 43, 57... | Study Prep in Pearson+ [pearson.com]

- 3. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. thestudentroom.co.uk [thestudentroom.co.uk]

- 9. dem.ri.gov [dem.ri.gov]

- 10. benchchem.com [benchchem.com]

- 11. web.mit.edu [web.mit.edu]

- 12. Heptane, 3,4-dimethyl- [webbook.nist.gov]

- 13. 3,4-Dimethylheptane, (D) [webbook.nist.gov]

An In-depth Technical Guide to the Chirality and Optical Activity of 3,4-Dimethylheptane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality in 3,4-Dimethylheptane

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In organic molecules, this often arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different substituents.

The structure of 3,4-dimethylheptane possesses two such chiral centers at the C3 and C4 positions. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. For 3,4-dimethylheptane, with n=2, there are 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Unlike molecules with certain symmetries, 3,4-dimethylheptane isomers do not have an internal plane of symmetry, and therefore, no meso compounds exist.

The four stereoisomers of 3,4-dimethylheptane are:

-

(3R, 4R)-3,4-dimethylheptane

-

(3S, 4S)-3,4-dimethylheptane

-

(3R, 4S)-3,4-dimethylheptane

-

(3S, 4R)-3,4-dimethylheptane

The (3R, 4R) and (3S, 4S) isomers constitute one enantiomeric pair, while the (3R, 4S) and (3S, 4R) isomers form the second enantiomeric pair. Diastereomers are stereoisomers that are not mirror images of each other. For example, (3R, 4R)-3,4-dimethylheptane is a diastereomer of (3R, 4S)-3,4-dimethylheptane.

Optical Activity: The Macroscopic Manifestation of Chirality

Chiral molecules have the unique property of rotating the plane of plane-polarized light. This phenomenon is known as optical activity and is a key characteristic that distinguishes enantiomers.[1] Enantiomers of a compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.[2] A compound that rotates the plane of polarized light to the right (clockwise) is termed dextrorotatory and is denoted by a (+) sign. A compound that rotates the plane to the left (counter-clockwise) is termed levorotatory and is denoted by a (-) sign.

A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out.

Quantitative Analysis of Optical Activity

The quantitative measure of a substance's optical activity is its specific rotation , denoted as [α]. It is an intrinsic property of a chiral molecule and is defined by the following equation:

[α]λT = α / (l * c)

Where:

-

[α] is the specific rotation.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light used (commonly the D-line of a sodium lamp, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in grams per milliliter (g/mL) for a pure liquid or grams per 100 milliliters (g/100mL) for a solution.

Data Presentation: A Representative Example

As previously stated, specific experimental data for the optical rotation of 3,4-dimethylheptane isomers is not readily found in publicly accessible literature. To illustrate the expected quantitative differences between enantiomers and the lack of rotation in a racemic mixture, the following table presents hypothetical data based on typical values for chiral alkanes.

| Compound | Configuration | Specific Rotation [α]D20 |

| Enantiomer 1 | (3R, 4R)-3,4-dimethylheptane | +X° |

| Enantiomer 2 | (3S, 4S)-3,4-dimethylheptane | -X° |

| Enantiomer 3 | (3R, 4S)-3,4-dimethylheptane | +Y° |

| Enantiomer 4 | (3S, 4R)-3,4-dimethylheptane | -Y° |

| Racemic Mixture 1 | 50:50 mix of (3R, 4R) and (3S, 4S) | 0° |

| Racemic Mixture 2 | 50:50 mix of (3R, 4S) and (3S, 4R) | 0° |

Note: 'X' and 'Y' represent the absolute magnitudes of the specific rotations, which would be determined experimentally.

Experimental Protocols

The determination of optical activity is performed using an instrument called a polarimeter. The following is a generalized experimental protocol for measuring the optical rotation of a non-polar chiral alkane like 3,4-dimethylheptane.

Instrumentation and Materials

-

Polarimeter: Capable of measurements at the sodium D-line (589 nm).

-

Polarimeter cell: 1 dm path length, made of glass.

-

Solvent: A suitable non-polar, achiral solvent such as hexane or isooctane. The solvent must be of high purity to avoid interfering signals.

-

Sample: Pure enantiomers or a racemic mixture of 3,4-dimethylheptane.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

-

Analytical balance: For precise weighing of the sample.

Experimental Workflow

The logical flow for determining the optical activity of a chiral compound is outlined below.

Caption: Workflow for Determining Optical Activity.

Detailed Methodologies

-

Preparation of the Sample Solution:

-

Accurately weigh approximately 100 mg of the 3,4-dimethylheptane isomer using an analytical balance.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Add a high-purity, achiral, non-polar solvent (e.g., hexane) to the flask, ensuring the sample dissolves completely.

-

Carefully add more solvent to bring the total volume to the 10 mL mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Polarimeter Calibration and Measurement:

-

Turn on the polarimeter and allow the sodium lamp to warm up and stabilize.

-

Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the zero point.

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the rotation and record the value of the observed rotation (α). Repeat the measurement several times to ensure reproducibility.

-

-

Calculation of Specific Rotation:

-

Use the recorded observed rotation (α), the known path length of the cell (l, typically 1 dm), and the calculated concentration of the solution (c, in g/mL) to calculate the specific rotation [α] using the formula provided earlier.

-

Relationship Between Stereoisomers

The stereoisomers of 3,4-dimethylheptane have distinct relationships with one another, which can be visualized as follows:

Caption: Stereoisomeric Relationships of 3,4-Dimethylheptane.

Conclusion

The four stereoisomers of 3,4-dimethylheptane, arising from its two chiral centers, exist as two pairs of enantiomers. Each enantiomer is optically active, with the members of a pair rotating plane-polarized light to an equal extent but in opposite directions. A quantitative understanding of this optical activity can be achieved through polarimetry, a technique that measures the specific rotation of a chiral compound. While specific experimental data for 3,4-dimethylheptane isomers is elusive in readily available literature, the principles and methodologies outlined in this guide provide a robust framework for the characterization of these and other chiral alkanes. For professionals in drug development and related scientific fields, a thorough understanding and experimental determination of chirality and optical activity are essential for elucidating structure-activity relationships and ensuring the stereochemical purity of pharmaceutical compounds.

References

Thermodynamic Properties of C9H20 Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of the 35 structural isomers of nonane (C9H20). Understanding these properties is crucial for a wide range of applications, from fuel development and chemical synthesis to computational modeling in drug discovery, where molecular stability and intermolecular interactions are of paramount importance. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and visually represents the fundamental relationship between molecular structure and thermodynamic stability.

Core Thermodynamic Data

The following tables summarize the standard molar enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard molar Gibbs free energy of formation (ΔGf°) for a selection of C9H20 isomers at 298.15 K (25 °C) and 1 atm. The data is primarily sourced from the experimental work of W.D. Good (1969) on the enthalpies of combustion and formation of 11 isomeric nonanes, as well as compiled data from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4]

Table 1: Standard Molar Enthalpy of Formation (ΔHf°) of Selected C9H20 Isomers

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

| Isomer | ΔHf° (liquid, 298.15 K) / kJ·mol⁻¹ | ΔHf° (gas, 298.15 K) / kJ·mol⁻¹ |

| n-Nonane | -274.7 ± 1.0 | -228.3 |

| 2-Methyloctane | -280.3 ± 1.1 | -234.0 |

| 3-Methyloctane | -278.5 ± 1.1 | -232.2 |

| 4-Methyloctane | -277.8 ± 1.1 | -231.5 |

| 2,2-Dimethylheptane | -289.1 ± 1.2 | -242.8 |

| 2,3-Dimethylheptane | -283.4 ± 1.2 | -237.1 |

| 2,4-Dimethylheptane | -285.8 ± 1.2 | -239.5 |

| 2,5-Dimethylheptane | -284.9 ± 1.2 | -238.6 |

| 2,6-Dimethylheptane | -282.8 ± 1.2 | -236.5 |

| 3,3-Dimethylheptane | -288.7 ± 1.2 | -242.4 |

| 2,2,5-Trimethylhexane | -292.9 ± 1.3 | -246.6 |

Source: Adapted from Good (1969) and NIST Chemistry WebBook.[1][4]

Table 2: Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°) of n-Nonane

Comprehensive experimental data for the standard molar entropy and Gibbs free energy of formation for the branched isomers of C9H20 is scarce. The following table provides the values for the straight-chain isomer, n-nonane.

| Thermodynamic Property | Value (gas, 298.15 K) | Units |

| Standard Molar Entropy (S°) | 506.5 ± 1.0 | J·mol⁻¹·K⁻¹ |

| Standard Molar Gibbs Free Energy of Formation (ΔGf°) | 23.4 | kJ·mol⁻¹ |

Source: NIST Chemistry WebBook.[1][4]

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons relies on precise calorimetric measurements. The primary experimental techniques employed in the cited studies are detailed below.

Determination of Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpies of formation of the C9H20 isomers listed in Table 1 were determined by measuring their enthalpies of combustion using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with an excess of pure oxygen.

Experimental Workflow:

-

Sample Preparation: A precisely weighed sample of the liquid nonane isomer (typically around 0.5 to 1.0 grams) is encapsulated in a combustible container, such as a gelatin capsule, or absorbed onto a combustible material of known heat of combustion.

-

Bomb Assembly: The sample is placed in a crucible within the bomb. A fuse wire, typically made of platinum or a base metal alloy, is positioned to be in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water. For adiabatic calorimetry, the surrounding water jacket is heated to maintain the same temperature as the inner water bath, preventing heat loss.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a stable final temperature is reached.

-

Calculation of the Heat of Combustion: The heat of combustion at constant volume (ΔUc) is calculated from the observed temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined in separate calibration experiments using a substance with a precisely known heat of combustion, such as benzoic acid.

-

Corrections: Several corrections are applied to the calculated heat of combustion, including those for the heat released by the combustion of the fuse wire and any auxiliary materials, and for the formation of nitric acid from residual nitrogen in the bomb.

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔHc°) is calculated from the heat of combustion at constant volume (ΔUc) using the following relation: ΔHc° = ΔUc + ΔngasRT where Δngas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) of the isomer is then calculated from its standard enthalpy of combustion (ΔHc°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance is determined from its heat capacity as a function of temperature.

Experimental Protocol:

-

Low-Temperature Calorimetry: The heat capacity (Cp) of the pure substance is measured from a very low temperature (approaching 0 K) up to room temperature (298.15 K) using an adiabatic calorimeter.

-

Entropy Calculation: The standard molar entropy at a given temperature T is calculated by integrating the heat capacity divided by the temperature from 0 K to T: S°(T) = ∫0T (Cp/T) dT For any phase transitions (e.g., melting) that occur below T, the entropy of the transition (ΔHtrans/Ttrans) is added to the integral.

Structure-Stability Relationship

A key principle in the thermodynamics of alkanes is that branching increases thermodynamic stability. This is reflected in the standard enthalpies of formation, where more branched isomers have more negative ΔHf° values. This increased stability is attributed to a combination of factors, including intramolecular van der Waals forces and hyperconjugation.

The following diagram illustrates this trend by comparing the standard enthalpies of formation of a selection of C9H20 isomers with varying degrees of branching.

As the diagram illustrates, as the degree of branching increases from the straight-chain n-nonane to the more compact, branched isomers, the standard enthalpy of formation becomes more negative, indicating a more thermodynamically stable molecule. This trend has significant implications for the relative abundance of these isomers in natural sources and their behavior in chemical reactions.

References

An In-Depth Technical Guide to 3,4-Dimethylheptane: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylheptane, focusing on its Chemical Abstracts Service (CAS) number, detailed identification parameters, and experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require precise information on this branched alkane.

Chemical Identification and CAS Number

3,4-Dimethylheptane is a branched-chain alkane with the molecular formula C9H20.[1][2][3] The primary identifier for this compound is its CAS number, which is crucial for unambiguous identification in databases and regulatory submissions.

CAS Registry Number: 922-28-1[1][3]

This CAS number generally refers to the unspecified mixture of stereoisomers. However, 3,4-Dimethylheptane possesses two chiral centers at the C3 and C4 positions, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[4] These stereoisomers exist as two pairs of enantiomers.[4]

A comprehensive list of identifiers for 3,4-Dimethylheptane is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | 3,4-Dimethylheptane[1] |

| Molecular Formula | C9H20[1][2][3] |

| Molecular Weight | 128.26 g/mol [1] |

| Canonical SMILES | CCCC(C)C(C)CC[1] |

| InChI | InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3[1][5] |

| InChIKey | MAKRYGRRIKSDES-UHFFFAOYSA-N[1][3][5] |

| Synonyms | Heptane, 3,4-dimethyl-[1][3] |

Physicochemical Properties

The physical and chemical properties of 3,4-Dimethylheptane are summarized in the following table. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Boiling Point | 140.6 °C at 760 mmHg | [1] |

| Melting Point | -123.0 °C | [2] |

| Density | 0.741 g/cm³ | [2] |

| Flash Point | 60 °C | |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane, benzene, and chloroform. | [2] |

| Refractive Index | 1.411 | [5] |

| Vapor Pressure | 7.57 mmHg at 25°C |

Experimental Protocols

This section details the experimental procedures for the synthesis and analytical identification of 3,4-Dimethylheptane.

Synthesis of 3,4-Dimethylheptane

A common and effective method for the synthesis of 3,4-Dimethylheptane involves a two-step process: a Grignard reaction to create the carbon skeleton followed by the reduction of the resulting alcohol.

Step 1: Grignard Reaction to form 3,4-Dimethylheptan-4-ol

This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with a ketone, 3-pentanone.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Bromobutane

-

3-Pentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the 2-bromobutane solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

-

Once the reaction has started (indicated by the formation of a cloudy solution and gentle refluxing), add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Cool the reaction mixture in an ice bath.

-

Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product, 3,4-dimethylheptan-4-ol.

-

Step 2: Reduction of 3,4-Dimethylheptan-4-ol to 3,4-Dimethylheptane

The tertiary alcohol is then reduced to the corresponding alkane. A common method for this transformation is the Barton-McCombie deoxygenation or a similar radical-based reduction. A simpler, albeit sometimes less efficient, method involves dehydration followed by hydrogenation. A more direct approach is the reduction using a silane-based reducing agent.

-

Materials:

-

3,4-Dimethylheptan-4-ol (from Step 1)

-

Triethylsilane

-

Boron trifluoride etherate (BF3·OEt2)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3,4-dimethylheptan-4-ol in dichloromethane.

-

Cool the solution in an ice bath.

-

Add triethylsilane to the solution.

-

Slowly add boron trifluoride etherate to the stirred solution.

-

After the addition, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by distillation.

-

The resulting crude product can be purified by fractional distillation to yield pure 3,4-Dimethylheptane.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for the analysis of 3,4-Dimethylheptane.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection:

-

Injector Temperature: 250 °C

-